molecular formula C19H23N3O5S2 B2956519 N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851782-79-1

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No. B2956519
CAS RN: 851782-79-1
M. Wt: 437.53
InChI Key: QATWIFHFWRGYNA-UHFFFAOYSA-N
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Description

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Supramolecular Assembly

A study on nimesulide derivatives, which share structural similarities with the compound of interest, revealed insights into their supramolecular assembly. The crystal structures of these derivatives were determined using X-ray powder diffraction, and the intermolecular interactions were analyzed through Hirshfeld surfaces and fingerprint plots. This research provides foundational knowledge for understanding the molecular interactions and assembly of complex sulfonamides in solid-state forms (Dey et al., 2015).

Chemical Synthesis and Characterization

Another study focused on the synthesis and characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound with structural elements similar to the target molecule. This research detailed the compound's synthesis, which involved Sonogashira cross-coupling, and provided a comprehensive characterization using IR, NMR, Mass spectra, and elemental analysis (Durgadas et al., 2012).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 1,5-diarylpyrazoles, which are structurally related to the compound , highlighted the impact of the methanesulfonamide group on COX-2 inhibitory activity. Placement of this group at specific positions significantly enhanced the potency and selectivity of COX-2 inhibitors, showcasing the potential of such compounds in anti-inflammatory applications (Singh et al., 2004).

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)21-16-7-5-6-15(12-16)18-13-19(22(20-18)28(3,23)24)14-8-10-17(27-2)11-9-14/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATWIFHFWRGYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

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